

What are the chemical properties of N-(1,3-benzodioxol-5-yl)thiourea?

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Compound of Interest

Compound Name: *N*-(1,3-benzodioxol-5-yl)thiourea

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N-(1,3-benzodioxol-5-yl)thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **N-(1,3-benzodioxol-5-yl)thiourea**, a molecule of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, spectral characteristics, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Properties and Data

N-(1,3-benzodioxol-5-yl)thiourea belongs to the class of thiourea derivatives containing a benzodioxole moiety. While specific experimental data for this exact compound is limited in publicly available literature, the following sections provide predicted properties and data from closely related analogues to offer a comprehensive profile.

Predicted Physicochemical Properties

Quantitative data for various N-(1,3-benzodioxol-5-yl) substituted thioureas have been computed and are available in public databases. These values provide an estimation of the compound's behavior in biological systems.

Property	1-(1,3-benzodioxol-5-yl)-3-(2-bromophenyl)thiourea	1-(1,3-benzodioxol-5-yl)-3-cyclohexylthiourea	1-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)thiourea
Molecular Weight	351.22 g/mol	278.37 g/mol	317.32 g/mol
XLogP3	3.6	3.2	2.6
Hydrogen Bond Donor Count	2	2	2
Hydrogen Bond Acceptor Count	3	3	5
Rotatable Bond Count	2	2	2
Exact Mass	349.97246 Da	278.10889899 Da	317.04702701 Da
Topological Polar Surface Area	74.6 Å ²	74.6 Å ²	120.4 Å ²

Note: Data sourced from PubChem entries for the respective compounds.

Spectroscopic Data of Analogous Compounds

Detailed spectroscopic data for **N-(1,3-benzodioxol-5-yl)thiourea** is not readily available. However, the spectral characteristics of closely related thiourea derivatives can be used to predict the expected signals.

FT-IR Spectroscopy:

The FT-IR spectrum of a related thiosemicarbazone, [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, shows characteristic peaks that can be extrapolated.[\[1\]](#)

Functional Group	Wavenumber (cm ⁻¹)
$\nu(\text{N-H})$	3323
$\nu(\text{C=N})$	1585
$\nu(\text{N-N})$	1090
$\nu(\text{C=S})$	931

NMR Spectroscopy:

¹H and ¹³C NMR data for various thiourea derivatives have been reported. The expected chemical shifts for **N-(1,3-benzodioxol-5-yl)thiourea** can be inferred from these examples. The protons of the benzodioxole ring are expected in the aromatic region, with a characteristic signal for the methylene bridge protons. The NH protons of the thiourea group typically appear as broad singlets in the downfield region.

Table of ¹H NMR data for analogous thiourea derivatives (in DMSO-d₆)

Compound	NH (ppm)	Aromatic-H (ppm)	Other key signals (ppm)
1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea	9.67 (brs, 1H)	7.88 – 7.29 (m)	-
1-Cyclohexyl-3-(naphthalen-1-yl)thiourea	9.18 (brs, 1H)	7.85 – 7.46 (m)	3.91 (s, 4H), 1.79 (s, 4H), 1.56 (s, 4H)

Note: Data sourced from supporting information for a study on thiourea synthesis.[\[2\]](#)

Table of ¹³C NMR data for analogous thiourea derivatives (in DMSO-d₆)

Compound	C=S (ppm)	Aromatic-C (ppm)	Other key signals (ppm)
1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea	182.59	138.56, 136.82, 132.84, 130.66, 128.47, 127.30, 127.19, 127.13, 126.99, 126.97, 126.45, 125.99, 125.26, 122.65	52.81
1-Cyclohexyl-3-(naphthalen-1-yl)thiourea	180.66	138.79, 132.87, 130.46, 127.21, 127.04, 126.65, 126.61, 125.80, 124.96, 122.34	50.64, 26.83, 26.14

Note: Data sourced from supporting information for a study on thiourea synthesis.[2]

Experimental Protocols

Synthesis of N-(1,3-benzodioxol-5-yl)thiourea

A plausible synthetic route to **N-(1,3-benzodioxol-5-yl)thiourea** involves the reaction of 5-amino-1,3-benzodioxole with an isothiocyanate precursor or by a one-pot reaction involving carbon disulfide. A general procedure adapted from the synthesis of other thioureas is provided below.[2]

Materials:

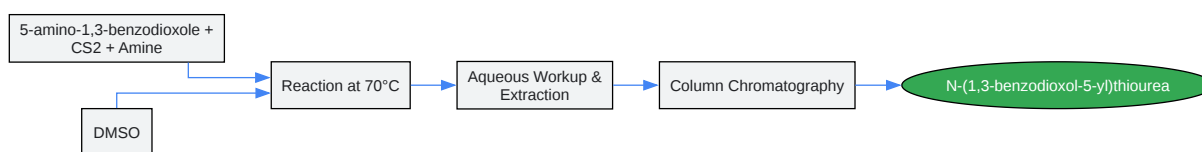
- 5-amino-1,3-benzodioxole
- Carbon disulfide (CS₂)
- A suitable amine (e.g., diethylamine)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate

- Water
- Anhydrous magnesium sulfate

Procedure:

- In a glass tube, dissolve 5-amino-1,3-benzodioxole (1 equivalent) in DMSO.
- Add carbon disulfide (1.2 equivalents) and a secondary amine like diethylamine (1.2 equivalents).
- Stir the reaction mixture at 70°C for 1-12 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for **N-(1,3-benzodioxol-5-yl)thiourea**.

Biological Activity and Signaling Pathways

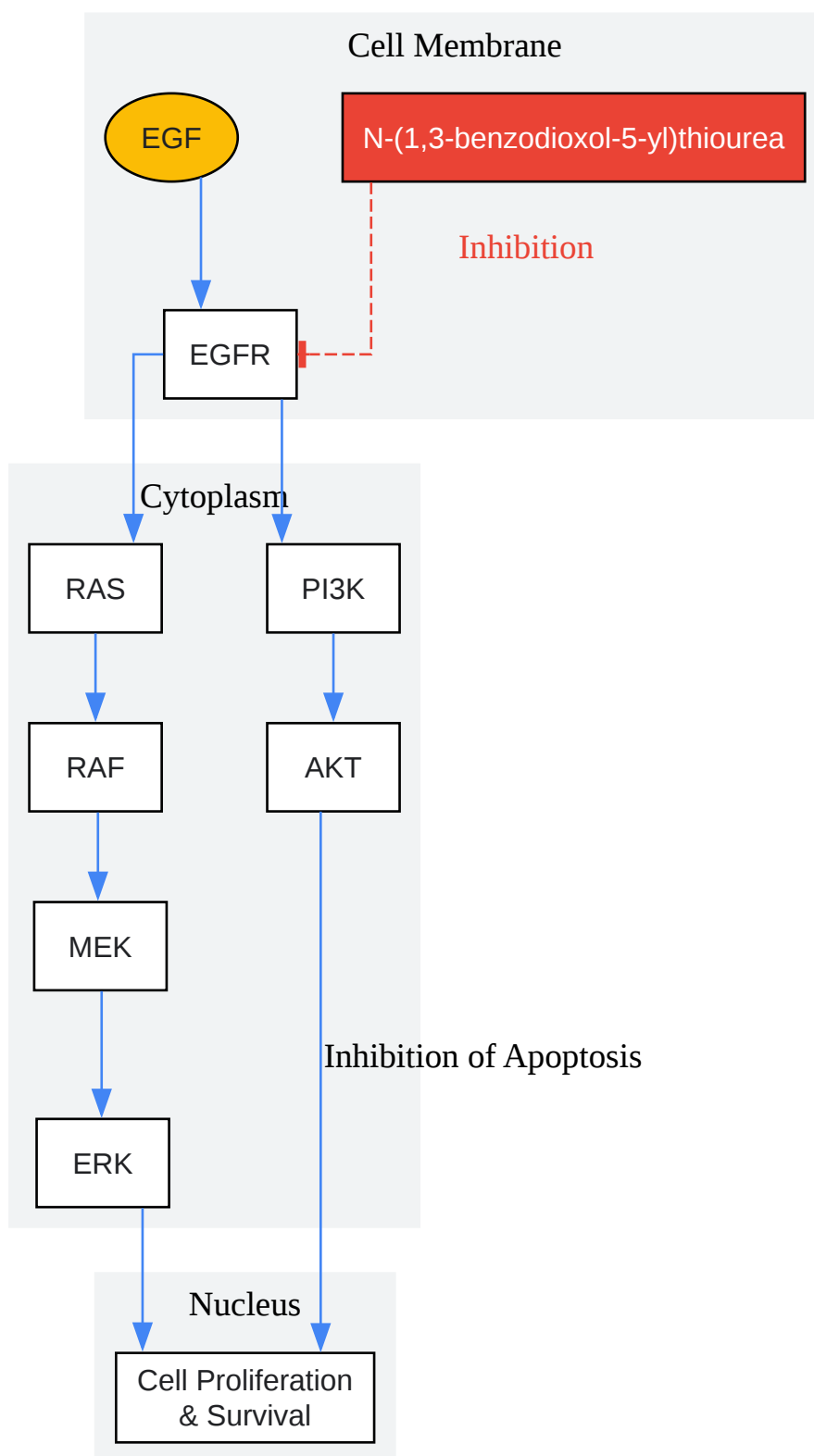
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant effects. Derivatives bearing the benzodioxole moiety have shown particular promise as anticancer agents.

Anticancer Activity and EGFR Inhibition

Studies on thiourea derivatives with a benzodioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of doxorubicin. A key mechanism of action identified for these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway can lead to apoptosis and a reduction in tumor growth.

EGFR Signaling Pathway and Potential Inhibition by **N-(1,3-benzodioxol-5-yl)thiourea**



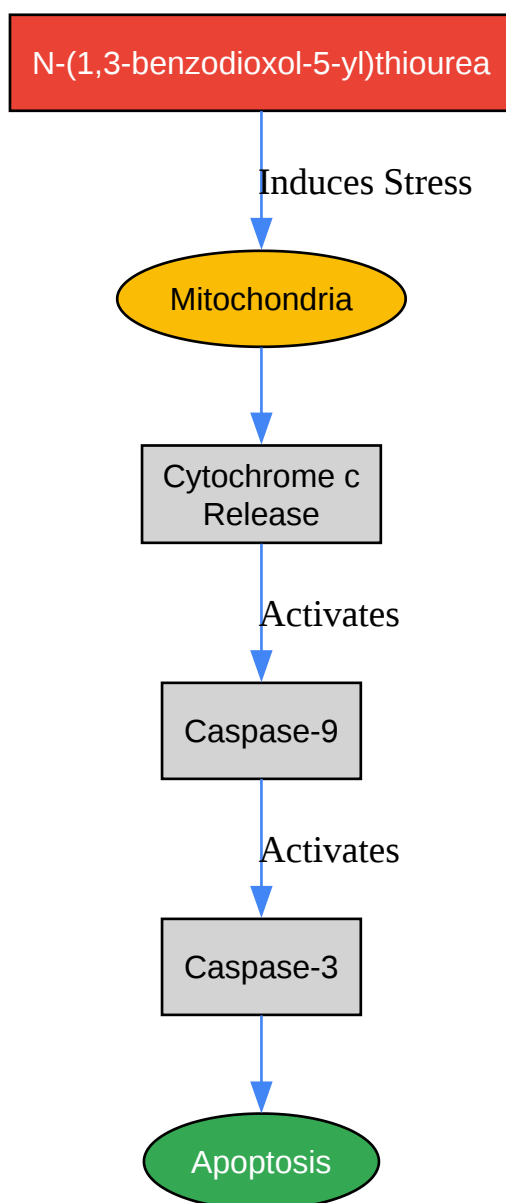
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Caption: EGFR signaling pathway and putative inhibition point.

Induction of Apoptosis

In addition to EGFR inhibition, benzodioxole-containing thiourea derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic pathway involves a cascade of caspases and is regulated by pro- and anti-apoptotic proteins of the Bcl-2 family.

Simplified Apoptosis Pathway



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Caption: Simplified intrinsic apoptosis pathway.

Conclusion

N-(1,3-benzodioxol-5-yl)thiourea represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a complete experimental profile for this specific molecule is yet to be fully elucidated in public literature, the data from analogous compounds strongly suggest favorable chemical and biological properties. Its potential to inhibit key signaling pathways like EGFR and induce apoptosis warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this and related compounds.

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References

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- 2. rsc.org [rsc.org]
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